3-Cyano-5-(2,5-dimethoxyphenyl)phenol
Description
Properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-18-13-3-4-15(19-2)14(8-13)11-5-10(9-16)6-12(17)7-11/h3-8,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YENSSYWXNDMADL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684859 | |
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261924-88-2 | |
| Record name | [1,1′-Biphenyl]-3-carbonitrile, 5-hydroxy-2′,5′-dimethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261924-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-2',5'-dimethoxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50684859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone for constructing the biaryl framework of 3-Cyano-5-(2,5-dimethoxyphenyl)phenol. This method involves coupling an aryl halide with an organoboron reagent in the presence of a palladium catalyst. A representative protocol from patent literature describes the use of palladium(II) acetate with triphenylphosphine as a ligand, dissolved in a dioxane-water mixture. The reaction proceeds at 90°C for 12 hours, achieving a yield of 78%. Key advantages include tolerance for methoxy and cyano groups, which remain intact under these conditions.
A critical parameter is the choice of base, with potassium carbonate outperforming sodium hydroxide due to reduced side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane, 3:7) isolates the intermediate, which undergoes subsequent functionalization to introduce the phenolic hydroxyl group.
Etherification and Functional Group Interconversion
Etherification plays a pivotal role in installing the 2,5-dimethoxyphenyl moiety. A two-step sequence involves:
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Methylation : Treating a dihydroxyphenyl precursor with methyl iodide in the presence of potassium carbonate in acetone.
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Selective Demethylation : Using boron tribromide in dichloromethane to regenerate the phenolic hydroxyl group at the desired position.
This approach ensures regioselectivity, with the cyano group introduced via nucleophilic substitution on a brominated intermediate. Reaction monitoring via thin-layer chromatography (TLC) confirms completion before quenching with aqueous ammonium chloride.
Catalytic Cross-Coupling Methods
Palladium-Catalyzed Reactions
Palladium catalysts dominate large-scale syntheses due to their versatility. A patent-described method employs Pd(PPh₃)₄ (5 mol%) with cesium fluoride as a base in dimethylformamide (DMF) at 100°C. The table below summarizes optimized conditions:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ | Dioxane | 90 | 78 |
| Pd(PPh₃)₄ | None | DMF | 100 | 85 |
| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene | Toluene | 110 | 72 |
Higher temperatures (100–110°C) enhance reaction rates but risk decomposing heat-sensitive intermediates. Microwave-assisted synthesis reduces reaction times to 2 hours with comparable yields.
Copper-Mediated Cyclization
Recent advancements utilize copper(I) iodide for one-pot benzofuran formation, a precursor to this compound. A published procedure reacts 2-(2-bromo-5-methoxyphenyl)-3-(4-methoxyphenyl)-3-oxopropanenitrile with CuI (10 mol%) and 1,10-phenanthroline in DMF at 90°C. The cyclization step achieves 84% yield, followed by acid hydrolysis to unveil the phenol group.
Key advantages include:
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Atom economy : Minimal byproducts.
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Functional group tolerance : Methoxy and cyano groups remain unaffected.
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Scalability : Reactions performed at 0.5 mmol scale translate efficiently to 10 mmol.
Alternative Synthetic Routes
Acid-Catalyzed Condensation
Concentrated sulfuric acid facilitates condensation between cyanohydrin intermediates and methoxyphenyl derivatives. A patent example involves refluxing a cyanohydrin with vanillin in acetic acid, yielding a 65% intermediate. The phenolic hydroxyl group is protected as a methyl ether during this step, with subsequent demethylation using HBr in acetic acid.
Hydrogenation and Reduction Techniques
Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, which are diazotized and displaced by cyanide ions. A protocol from patent literature describes hydrogenating 2-nitro-5-(2,5-dimethoxyphenyl)phenol at 70°C under 50 psi H₂, followed by Sandmeyer reaction with CuCN. This method avoids harsh cyanide sources, improving safety profiles.
Optimization Strategies and Yield Enhancement
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2,5-dimethoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other strong nucleophiles.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of phenolic ethers or other substituted phenols.
Scientific Research Applications
3-Cyano-5-(2,5-dimethoxyphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2,5-dimethoxyphenyl)phenol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Dimethoxyphenyl Substitutents
Compound A: 2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol (25H-NBOH, C₁₇H₂₁NO₃)
- Key Differences: 25H-NBOH contains an aminoethyl side chain and a methylphenol group, whereas 3-Cyano-5-(2,5-dimethoxyphenyl)phenol lacks nitrogen-based substituents but includes a cyano group. Electronic Effects: The cyano group in the target compound enhances electron withdrawal, increasing phenol acidity (predicted pKa ~8–9) compared to 25H-NBOH (pKa ~10–11 due to weaker electron withdrawal). Solubility: The polar cyano group may improve solubility in aprotic solvents (e.g., DMSO) relative to 25H-NBOH, which has basic amino groups favoring aqueous solubility at acidic pH .
Compound B: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)
- Key Differences: Compound 7a is a thiophene derivative with a cyano group, contrasting with the phenol core of the target compound. Reactivity: Thiophene’s electron-rich nature may enhance electrophilic substitution compared to phenol’s electron-deficient ring (due to -CN). Synthesis: Both compounds utilize malononitrile for cyano group introduction, but 7a involves sulfur-mediated cyclization, whereas the target compound’s synthesis likely requires aryl coupling (e.g., Suzuki-Miyaura) .
Functional Group Comparisons
Q & A
Q. What are the recommended synthetic routes for 3-Cyano-5-(2,5-dimethoxyphenyl)phenol, and what challenges arise during its preparation?
- Methodological Answer : A viable synthetic approach involves multi-step functionalization :
Start with 3-cyanophenol (CAS 873-62-1) as the core structure .
Introduce the 2,5-dimethoxyphenyl group via Ullmann coupling or Suzuki-Miyaura cross-coupling using a boronic acid derivative.
Optimize reaction conditions (e.g., palladium catalysts, inert atmosphere) to mitigate competing side reactions like demethylation of methoxy groups.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Employ a multi-spectral approach :
- NMR : Use - and -NMR in DMSO- to resolve aromatic protons and confirm substitution patterns.
- Mass Spectrometry (MS) : High-resolution ESI-MS for molecular ion validation.
- IR Spectroscopy : Identify cyano (C≡N) stretching (~2200 cm) and phenolic O-H (~3200 cm) bands.
- GC-MS : For purity assessment, especially if synthesizing analogs with volatile byproducts .
Q. How does the solubility profile of this compound influence experimental design?
- Methodological Answer : The compound is sparingly soluble in water due to its hydrophobic aromatic and cyano groups.
Q. What purification strategies are effective for isolating this compound?
- Methodological Answer : Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to separate polar byproducts.
Q. Which precursor compounds are critical for synthesizing this compound?
- Methodological Answer : Key precursors include:
- 3-Cyanophenol (CAS 873-62-1) for the core structure .
- 2,5-Dimethoxybenzyl derivatives (e.g., 2,5-dimethoxyphenylboronic acid) for cross-coupling reactions .
Advanced Research Questions
Q. How do electronic effects from the cyano and methoxy groups influence the compound’s reactivity?
- Methodological Answer :
- Cyano Group : Electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity.
- Methoxy Groups : Electron-donating effects at positions 2 and 5 create regioselective activation at position 4.
- Experimental Validation :
- Perform DFT calculations to map electron density distributions.
- Use kinetic studies to compare reaction rates with unsubstituted analogs .
Q. How should researchers address contradictions in reported spectral data for this compound?
- Methodological Answer :
- Reproduce Conditions : Ensure identical solvent, temperature, and instrument settings as referenced studies.
- Cross-Validate : Compare with structurally similar compounds (e.g., 25H-NBOH, a 2,5-dimethoxyphenyl derivative) .
- Collaborative Databases : Upload raw spectral data to platforms like PubChem or NMRShiftDB for community verification .
Q. What biological targets might this compound interact with, given its structural analogs?
- Methodological Answer :
- Hypothesis : The 2,5-dimethoxyphenyl motif is prevalent in serotonergic ligands (e.g., NBOMe series targeting 5-HT receptors) .
- Experimental Design :
Conduct radioligand displacement assays using -ketanserin to test 5-HT affinity.
Use CHO-K1 cells expressing human 5-HT receptors for functional cAMP assays .
Q. What computational tools can predict the metabolic pathways of this compound?
- Methodological Answer :
- In Silico Models : Use SwissADME or MetaCore to predict cytochrome P450-mediated oxidation (e.g., O-demethylation at methoxy groups).
- Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH cofactor) .
Q. How can researchers investigate the compound’s photodegradation mechanisms?
- Methodological Answer :
- Experimental Setup :
Expose solutions to UV-Vis light (254–365 nm) and monitor degradation via LC-MS.
Identify photoproducts (e.g., quinone derivatives from phenol oxidation).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
